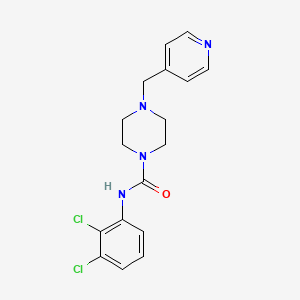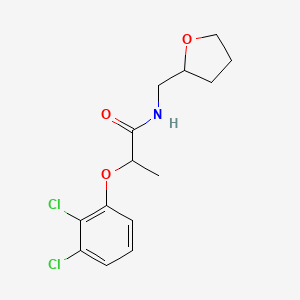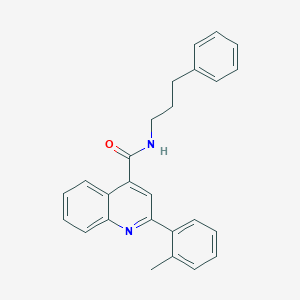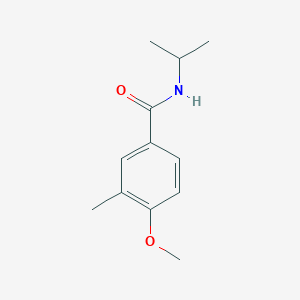
N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as ML182, is a small molecule compound that has been extensively studied for its potential therapeutic applications. ML182 is a piperazinecarboxamide derivative that has been shown to have a high affinity for the dopamine receptor D3 and has been identified as a potential therapeutic agent for the treatment of drug addiction and other neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide involves its binding to the dopamine receptor D3, which is involved in the reward pathway of the brain. By binding to this receptor, N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide can modulate the release of dopamine and other neurotransmitters, which may reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide are still being studied, but preliminary research suggests that the compound may modulate the release of dopamine and other neurotransmitters in the brain. This may have implications for the treatment of drug addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments is its high affinity for the dopamine receptor D3, which makes it a useful tool for studying the role of this receptor in addiction and other neurological disorders. However, one limitation of using N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective compounds that target the dopamine receptor D3. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide and its potential toxicity.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of drug addiction and other neurological disorders. The compound has been shown to have a high affinity for the dopamine receptor D3, which is involved in the reward pathway of the brain and is implicated in drug addiction. N-(2,3-dichlorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction and has been identified as a potential therapeutic agent for the treatment of cocaine addiction.
Propiedades
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N4O/c18-14-2-1-3-15(16(14)19)21-17(24)23-10-8-22(9-11-23)12-13-4-6-20-7-5-13/h1-7H,8-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIMNODBNBKPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)


![methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)

![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4750892.png)


![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B4750917.png)
![5-[(3-bromobenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4750924.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B4750925.png)